8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole
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Overview
Description
8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the indazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminoindazole with trifluoromethyl ketones in the presence of a strong acid catalyst. The reaction proceeds through a cyclocondensation mechanism, forming the desired indazole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis often requires careful control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce indazole alcohols or amines.
Scientific Research Applications
8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The unique electronic properties of the trifluoromethyl group make this compound useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to DNA, affecting gene expression.
Comparison with Similar Compounds
Indazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)indazole: Similar structure but differs in the position of the trifluoromethyl group, leading to variations in reactivity and application.
8-(Trifluoromethyl)quinoline: Another heterocyclic compound with a trifluoromethyl group, used in different contexts such as fluorescent probes.
Uniqueness: 8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. These features make it particularly valuable in applications requiring precise molecular interactions, such as targeted drug design and advanced material development.
Properties
CAS No. |
2751620-40-1 |
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Molecular Formula |
C11H6F3N3 |
Molecular Weight |
237.2 |
Purity |
95 |
Origin of Product |
United States |
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